

Physical and chemical properties of 4-Amino-2-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2-fluorobenzotrifluoride

Cat. No.: B1270791

[Get Quote](#)

An In-Depth Technical Guide to 4-Amino-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorobenzotrifluoride, also known as 3-fluoro-4-(trifluoromethyl)aniline, is a crucial fluorinated aromatic amine that serves as a versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs) and specialty chemicals.^[1] Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on an aniline ring, imparts desirable properties such as enhanced lipophilicity and metabolic stability to target molecules. These characteristics are highly sought after in modern drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Amino-2-fluorobenzotrifluoride**, detailed experimental protocols for its synthesis and purification, analytical methodologies for its characterization, and insights into its applications in medicinal chemistry.

Physicochemical Properties

4-Amino-2-fluorobenzotrifluoride is typically a white to light yellow or light orange crystalline powder under standard conditions.^[2] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

Property	Value	Reference(s)
CAS Number	69411-68-3	[1]
Synonyms	3-Fluoro-4-(trifluoromethyl)aniline	[1] [3]
Molecular Formula	C ₇ H ₅ F ₄ N	[1]
Molecular Weight	179.12 g/mol	[4]
Appearance	White to light yellow to light orange powder to crystal	[2]
Melting Point	54-58 °C	[2]
Boiling Point	203.8 °C at 760 mmHg	[5]
Density (Predicted)	1.383 g/cm ³	[6]
Solubility	Soluble in methanol	[6]

Table 2: Safety and Handling

Parameter	Information	Reference(s)
Hazard Statements	H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[5]
Precautionary Statements	P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P405, P501	[3][5]
Storage	Store in a cool, dry, well- ventilated area under an inert atmosphere (Argon or Nitrogen) at 2-8 °C, protected from light.	[4][6]

Experimental Protocols

Synthesis of 4-Amino-2-fluorobenzotrifluoride

While specific industrial synthesis protocols are often proprietary, a general and plausible method for the preparation of **4-Amino-2-fluorobenzotrifluoride** can be derived from established organic chemistry principles and analogous transformations reported in the literature. A common strategy involves the nitration of a suitable benzotrifluoride precursor, followed by reduction of the nitro group.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General synthetic workflow for **4-Amino-2-fluorobenzotrifluoride**.

Detailed Experimental Procedure (Representative):

- Nitration: To a stirred mixture of concentrated sulfuric acid, add 1-fluoro-2-(trifluoromethyl)benzene dropwise at a temperature maintained between 0 and 5 °C. Subsequently, a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise while ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC). The mixture is then carefully poured onto crushed ice, and the precipitated product, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, is collected by filtration, washed with water until neutral, and dried.
- Reduction: The dried 1-fluoro-4-nitro-2-(trifluoromethyl)benzene is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed. The reaction mixture is heated to reflux and stirred for several hours. Upon completion of the reaction, the mixture is cooled to room temperature. If iron was used, the mixture is filtered to remove the iron salts. The filtrate is then concentrated under reduced pressure to yield the crude **4-Amino-2-fluorobenzotrifluoride**.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

- Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective for substituted anilines.[\[5\]](#)[\[7\]](#)
- Dissolution: The crude **4-Amino-2-fluorobenzotrifluoride** is placed in an Erlenmeyer flask, and a minimal amount of the hot primary solvent (e.g., ethanol or toluene) is added to completely dissolve the solid with gentle heating and stirring.[\[5\]](#)
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then filtered while hot to remove the charcoal.[\[8\]](#)

- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. To induce further crystallization, an anti-solvent (e.g., water or hexane) can be slowly added until the solution becomes slightly cloudy. The flask is then cooled in an ice bath to maximize crystal formation.[5][7]
- Isolation and Drying: The purified crystals are collected by vacuum filtration using a Buchner funnel, washed with a small amount of the cold recrystallization solvent mixture, and then dried in a vacuum oven at a temperature below the melting point to remove any residual solvent.[5][8]

Analytical Characterization

The identity and purity of **4-Amino-2-fluorobenzotrifluoride** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the aromatic region, a complex splitting pattern is expected due to the presence of both fluorine and trifluoromethyl groups. The amino protons will appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon-fluorine couplings will also be observable for the aromatic carbons.[9]
- ^{19}F NMR: The fluorine NMR spectrum will show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.

Table 3: Representative NMR Data (for the related isomer 4-Fluoro-3-(trifluoromethyl)aniline in CDCl_3)

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
¹ H	6.941	m	Aromatic-H	[10]
6.818	m	Aromatic-H	[10]	
6.742	m	Aromatic-H	[10]	
3.72	br s	-NH ₂	[10]	

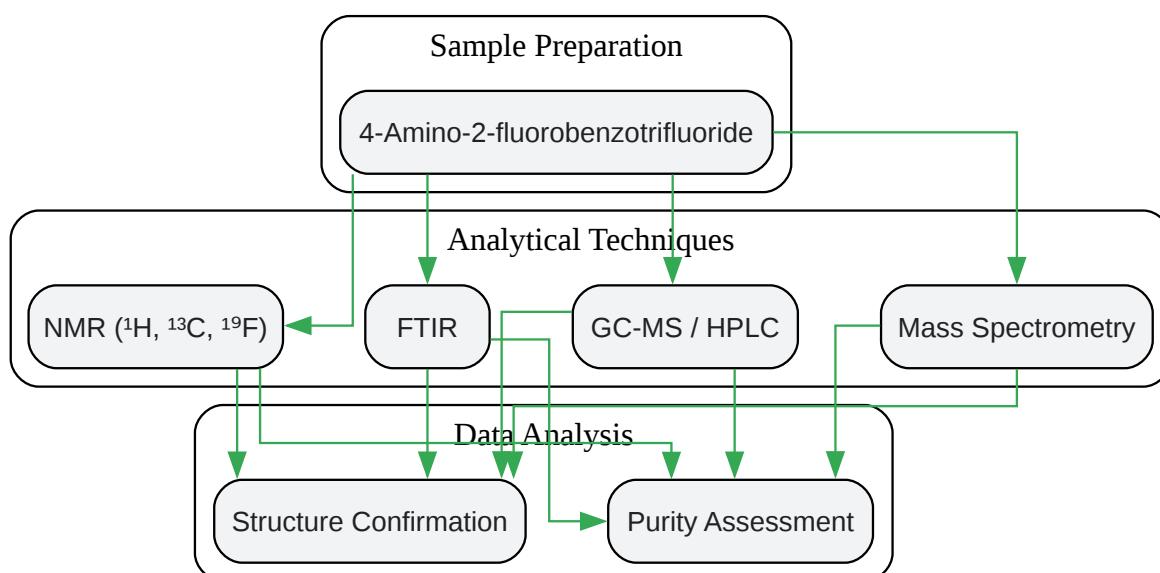
Note: Specific peak assignments for **4-Amino-2-fluorobenzotrifluoride** may vary slightly.

3.1.2. Infrared (IR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C vibrations.

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration
3500-3300	N-H stretching (amine)
3100-3000	Aromatic C-H stretching
1650-1550	N-H bending (amine) and Aromatic C=C stretching
1350-1150	C-F stretching (trifluoromethyl group)
1250-1000	C-F stretching (aromatic)


3.1.3. Mass Spectrometry (MS)

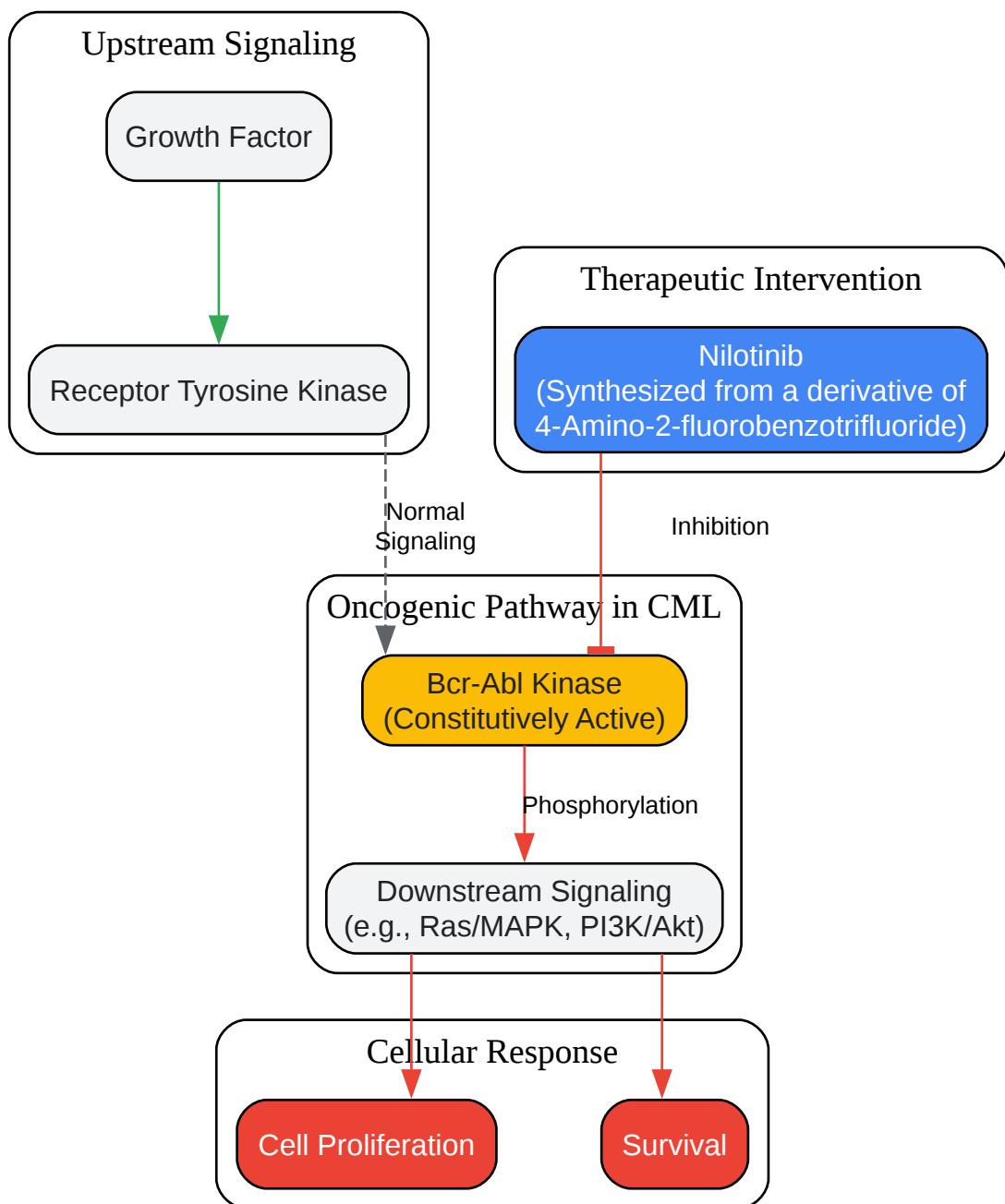
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 179. The fragmentation pattern would likely involve the loss of fluorine or the trifluoromethyl group.

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like **4-Amino-2-fluorobenzotrifluoride**. It provides excellent separation of impurities and allows for their identification through their mass spectra.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity analysis and is suitable for a wide range of compounds, including those that may not be sufficiently volatile for GC. A reversed-phase column with a mobile phase of acetonitrile and water is typically used.

[Click to download full resolution via product page](#)


Figure 2: Analytical workflow for the characterization of **4-Amino-2-fluorobenzotrifluoride**.

Applications in Drug Development

4-Amino-2-fluorobenzotrifluoride is a key intermediate in the synthesis of numerous pharmaceuticals. The presence of the fluorine and trifluoromethyl groups can significantly

enhance the pharmacokinetic and pharmacodynamic properties of the final drug molecule, leading to improved efficacy and metabolic stability.[1]

One notable example of a drug synthesized using a derivative of this intermediate is Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[11][12][13] Nilotinib functions by targeting the Bcr-Abl kinase, an enzyme that is constitutively active in CML cells and drives their proliferation.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [m.chemicalbook.com]
- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR [m.chemicalbook.com]
- 7. How To [chem.rochester.edu]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Amino-2-fluorobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270791#physical-and-chemical-properties-of-4-amino-2-fluorobenzotrifluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com